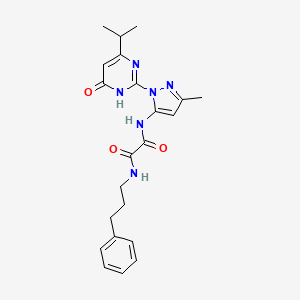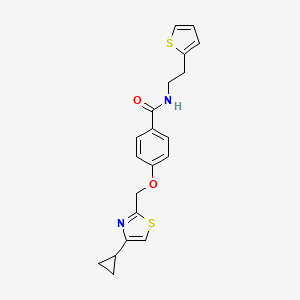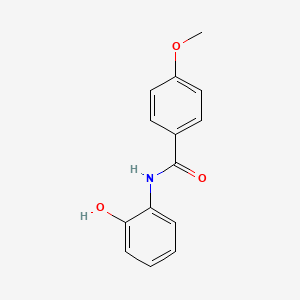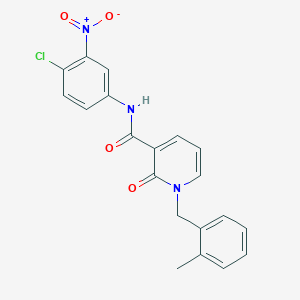![molecular formula C19H26N2O3 B2963688 (4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)-(oxiran-2-yl)methanone CAS No. 2411256-48-7](/img/structure/B2963688.png)
(4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)-(oxiran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)-(oxiran-2-yl)methanone, commonly known as BMDAM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMDAM is a spirocyclic compound that contains both an oxirane and a diazaspiro moiety, which are known to exhibit diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of BMDAM is not fully understood, but it is believed to act through multiple pathways. BMDAM has been shown to inhibit the activity of key enzymes involved in cancer cell proliferation and induce apoptosis by activating the intrinsic apoptotic pathway. The compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, BMDAM has been reported to modulate the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
BMDAM has been shown to exhibit potent anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. The compound also exhibits neuroprotective properties by reducing oxidative stress and inflammation in the brain. Additionally, BMDAM has been reported to modulate the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and emotions. However, the exact biochemical and physiological effects of BMDAM are still under investigation, and further research is needed to fully understand its mechanisms of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BMDAM is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. The compound is also relatively easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of BMDAM is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials. Additionally, the exact mechanism of action of BMDAM is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on BMDAM. One of the key areas of interest is the development of novel therapeutic agents based on the structure of BMDAM. The compound can be modified to enhance its potency and selectivity towards specific targets, which can lead to the development of more effective treatments for various diseases. Additionally, further research is needed to fully understand the mechanism of action of BMDAM and its potential side effects. This can help to optimize the therapeutic potential of the compound and ensure its safety for clinical use. Finally, the development of novel synthetic methods for BMDAM can lead to the production of more efficient and cost-effective compounds for research and therapeutic applications.
Conclusion:
In conclusion, BMDAM is a spirocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound exhibits diverse biological activities and has been extensively studied for its potential anticancer, neuroprotective, and antidepressant properties. The synthesis of BMDAM is relatively easy, and the compound can be obtained in high yield and purity. However, further research is needed to fully understand the mechanism of action of BMDAM and its potential side effects. The development of novel therapeutic agents based on the structure of BMDAM and the optimization of its synthetic methods can lead to the production of more effective and cost-effective compounds for research and therapeutic applications.
Métodos De Síntesis
The synthesis of BMDAM involves the reaction of 2-methyl-2-oxazoline with benzylamine, followed by the addition of epichlorohydrin and sodium hydroxide. The resulting product is then treated with oxalyl chloride and dimethylformamide to obtain BMDAM. The synthesis of BMDAM has been reported in various research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.
Aplicaciones Científicas De Investigación
BMDAM has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. The compound has been shown to exhibit potent anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. BMDAM has also been reported to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. Additionally, BMDAM has shown promising results as an antidepressant by modulating the levels of neurotransmitters such as serotonin and dopamine.
Propiedades
IUPAC Name |
(4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-15-11-20(12-16-5-3-2-4-6-16)14-19(24-15)7-9-21(10-8-19)18(22)17-13-23-17/h2-6,15,17H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUPAOUXDKJIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2(O1)CCN(CC2)C(=O)C3CO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[5-(dimethylsulfamoyl)-2-methylphenyl]prop-2-enamide](/img/structure/B2963605.png)
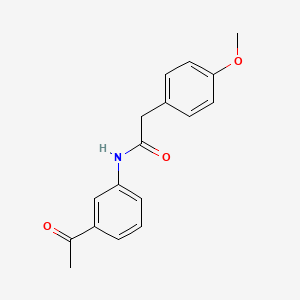


![4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2963612.png)
![2-Chloro-N-[(3-chloro-5-methylsulfonylphenyl)methyl]acetamide](/img/structure/B2963613.png)
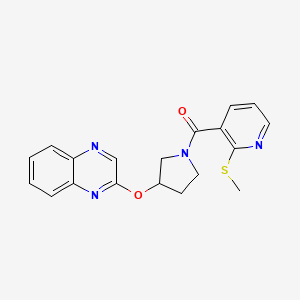
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2,4,6-trimethylphenoxy)acetate](/img/structure/B2963615.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B2963617.png)

